6-Chloro-4,5-dimethylpyridazin-3-amine

Description

The exact mass of the compound 3-Amino-6-chloro-4,5-dimethylpyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

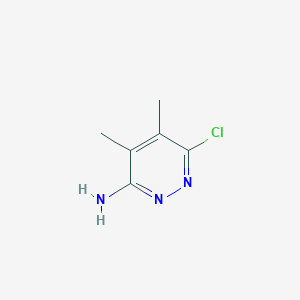

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4,5-dimethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQKWJMDQIXMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426291 | |

| Record name | 6-Chloro-4,5-dimethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76593-36-7 | |

| Record name | 6-Chloro-4,5-dimethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-chloro-4,5-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Chloro-4,5-dimethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its pyridazine core, substituted with a chlorine atom and an amino group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, reactivity, and its notable application as a key intermediate in the development of kinase inhibitors.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 76593-36-7 |

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 157.60 g/mol |

| Melting Point | 200-203 °C |

| Boiling Point | No data available |

| Appearance | Solid |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis

Proposed Synthetic Route

Caption: Proposed synthesis of this compound.

Experimental Protocol

Reaction: Amination of 3,6-Dichloro-4,5-dimethylpyridazine

Reagents and Materials:

-

3,6-Dichloro-4,5-dimethylpyridazine

-

Ammonia in ethanol (e.g., 2.0 M solution) or aqueous ammonia

-

A suitable solvent such as ethanol, n-butanol, or DMF

-

Pressure vessel or sealed tube

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a pressure-rated reaction vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine in a suitable solvent like ethanol.

-

Add a molar excess of ammonia solution (e.g., 3-5 equivalents) to the reaction mixture.

-

Seal the vessel and heat the mixture to a temperature typically ranging from 120-150 °C. The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

-

After the reaction is complete (typically several hours), cool the vessel to room temperature.

-

Carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure this compound.

Spectral Data (Predicted)

Experimental spectral data for this compound is not widely published. However, predicted spectral data provides valuable information for its characterization.

Mass Spectrometry (Predicted):

| Adduct | m/z |

| [M+H]⁺ | 158.04796 |

| [M+Na]⁺ | 180.02990 |

| [M-H]⁻ | 156.03340 |

| [M]⁺ | 157.04013 |

¹H NMR (Predicted): The proton NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups and a broad singlet for the amine protons. The chemical shifts of the methyl groups would likely be in the range of 2.0-2.5 ppm.

¹³C NMR (Predicted): The carbon NMR spectrum would be expected to show distinct signals for the two methyl carbons and the four aromatic carbons of the pyridazine ring.

Reactivity and Stability

Reactivity:

The chemical reactivity of this compound is primarily dictated by the chloro and amino substituents on the electron-deficient pyridazine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This reactivity is central to its use as a synthetic intermediate.

-

Reactions of the Amino Group: The amino group can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can participate in cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or other amino groups.

Stability:

The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.

Application in Drug Development: Synthesis of Akt Kinase Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of imidazopyridazine-based inhibitors of Akt kinase. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.

Role in Synthesis

In the synthesis of these inhibitors, this compound serves as a scaffold upon which further complexity is built. A typical synthetic workflow might involve the following steps:

An In-depth Technical Guide to 6-Chloro-4,5-dimethylpyridazin-3-amine (CAS 76593-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-4,5-dimethylpyridazin-3-amine (CAS 76593-36-7), a heterocyclic amine with significant potential in medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its emerging role as a potent inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases. The information presented is intended to support researchers and drug development professionals in the evaluation and utilization of this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a substituted pyridazine derivative. Its core structure consists of a pyridazine ring functionalized with a chlorine atom, two methyl groups, and an amine group. These features contribute to its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 76593-36-7 | [1] |

| Molecular Formula | C₆H₈ClN₃ | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| Melting Point | 200-203 °C | [1] |

| Appearance | Off-white to light brown solid | - |

| Solubility | Soluble in organic solvents such as ethanol and DMSO | - |

| Storage | Keep in a dark place under an inert atmosphere at 2-8°C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 3,6-dihydroxy-4,5-dimethylpyridazine. The initial step involves the chlorination of the dihydroxy precursor to yield 3,6-dichloro-4,5-dimethylpyridazine, which is subsequently aminated to produce the final product.

Synthesis of 3,6-dichloro-4,5-dimethylpyridazine

A plausible method for the synthesis of the key intermediate, 3,6-dichloro-4,5-dimethylpyridazine, involves the treatment of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one with a chlorinating agent like phosphorus oxychloride.[3]

Experimental Protocol:

-

Materials:

-

6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

Ethanol

-

Activated carbon

-

Silicon dioxide

-

-

Procedure:

-

A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one, phosphorus oxychloride, and diisopropylethylamine is heated.[3]

-

After the reaction is complete, the mixture is cooled, and the excess phosphorus oxychloride is removed.

-

The residue is carefully quenched with an aqueous ammonium hydroxide solution to precipitate the crude product.[3]

-

The precipitate is filtered and redissolved in hot ethanol.

-

The ethanolic solution is treated with activated carbon, refluxed, and filtered through silicon dioxide to decolorize.

-

The ethanol is removed under reduced pressure to yield the purified 3,6-dichloro-4,5-dimethylpyridazine as a white crystalline solid.[3]

-

Synthesis of this compound

The final step is the selective amination of 3,6-dichloro-4,5-dimethylpyridazine. Based on general procedures for the amination of similar chloropyridazines, a plausible method involves reacting the dichloro intermediate with ammonia in a suitable solvent under elevated temperature and pressure.

Experimental Protocol:

-

Materials:

-

3,6-dichloro-4,5-dimethylpyridazine

-

Ammonia (liquid or in a solution like ethanol)

-

Ethanol (as solvent)

-

Ethyl acetate (for purification)

-

-

Procedure:

-

To a solution of 3,6-dichloro-4,5-dimethylpyridazine in ethanol, add liquid ammonia in a sealed pressure vessel.

-

Heat the sealed reaction mixture at a temperature of approximately 120°C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the pressure vessel.

-

Remove the ethanol and excess ammonia by evaporation under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate) to obtain this compound.

-

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of pyridazine derivatives as potent and specific inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[4][5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by mediating the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors, leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[6][7][8]

-

Activation (Signal 2): A variety of stimuli, including ATP, reactive oxygen species (ROS), and lysosomal damage, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6][7]

Once assembled, pro-caspase-1 undergoes auto-cleavage to form active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[6][7] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6]

Pyridazine-based inhibitors, including derivatives of this compound, are thought to directly bind to the NLRP3 protein, thereby inhibiting its activation and the subsequent downstream inflammatory signaling.[5]

References

- 1. This compound | CAS#:76593-36-7 | Chemsrc [chemsrc.com]

- 2. 76593-36-7|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Elucidation of the Molecular Structure of 6-Chloro-4,5-dimethylpyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-4,5-dimethylpyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this guide combines established knowledge of related pyridazine derivatives with predictive methodologies to present a robust analysis of its structure and properties.

Molecular Structure and Properties

This compound possesses a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a chlorine atom at position 6, an amine group at position 3, and two methyl groups at positions 4 and 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | PubChem |

| Molecular Weight | 157.60 g/mol | PubChem |

| CAS Number | 76593-36-7 | ChemSrc |

| Predicted Melting Point | 200-203°C | ChemSrc |

| Predicted XlogP | 1.2 | PubChemLite |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ |

| ~2.3 | Singlet | 3H | -CH₃ (at C4 or C5) |

| ~2.2 | Singlet | 3H | -CH₃ (at C5 or C4) |

Note: The chemical shifts of the two methyl groups are expected to be very similar and may overlap or appear as a single peak depending on the solvent and spectrometer resolution.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C3 (bearing -NH₂) |

| ~152 | C6 (bearing -Cl) |

| ~135 | C4 or C5 (bearing -CH₃) |

| ~133 | C5 or C4 (bearing -CH₃) |

| ~15 | -CH₃ |

| ~14 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 157/159 | [M]⁺/ [M+2]⁺ molecular ion peak (presence of Chlorine) |

| 142 | [M-CH₃]⁺ |

| 122 | [M-Cl]⁺ |

| 117 | [M-CH₃-CN]⁺ |

The isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks, is a characteristic signature of a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3050-2900 | Medium-Weak | C-H stretching of methyl groups |

| 1640-1600 | Strong | N-H bending (scissoring) of the primary amine |

| 1580-1450 | Medium-Strong | C=C and C=N stretching of the pyridazine ring |

| 1450-1350 | Medium | C-H bending of methyl groups |

| 800-700 | Strong | C-Cl stretching |

Experimental Protocols

This section outlines a generalized synthesis protocol for this compound based on established methods for the amination of chloropyridazines.

Synthesis of this compound

The synthesis of the title compound can be achieved through the nucleophilic aromatic substitution of a chlorine atom on a suitable precursor, 3,6-dichloro-4,5-dimethylpyridazine, with ammonia.

Experimental Workflow: Synthesis of this compound

Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine (1 equivalent) in ethanol.

-

Addition of Reagent: Add a solution of ammonia in ethanol (excess, e.g., 10 equivalents).

-

Reaction: Seal the vessel and heat the mixture to 120-140°C with constant stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully vent the vessel and evaporate the solvent under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Biological Activity and Signaling Pathways

Substituted pyridazine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases.[1][2][3][4][5] Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation.[2][3] While the specific biological targets of this compound are yet to be fully elucidated, its structural features suggest it could be a candidate for kinase inhibition.

Generalized Kinase Signaling Pathway

The diagram below illustrates a simplified, generalized signaling pathway that is often targeted by small molecule kinase inhibitors.

This pathway, often referred to as the MAPK/ERK pathway, is a common target in cancer drug development. The potential for this compound to inhibit such pathways warrants further investigation and could be a promising avenue for future drug discovery efforts.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of this compound. By leveraging predictive methods and knowledge from analogous compounds, a comprehensive set of spectroscopic data has been presented to aid in its identification and characterization. Furthermore, a generalized synthesis protocol and a discussion of its potential biological relevance as a kinase inhibitor have been outlined. This information serves as a valuable resource for researchers working on the development of novel therapeutics based on the pyridazine scaffold. Further experimental validation of the data presented herein is encouraged to definitively confirm the properties of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. labiotech.eu [labiotech.eu]

- 3. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 6-Chloro-4,5-dimethylpyridazin-3-amine: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic amine belonging to the pyridazine class of compounds. The pyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound, with a particular focus on its role as a precursor for potent NLRP3 inflammasome inhibitors.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 76593-36-7[1] |

| Molecular Formula | C₆H₈ClN₃[1] |

| Molecular Weight | 157.60 g/mol [1] |

| Appearance | Off-white to light brown solid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the corresponding dichloropyridazine precursor.

Step 1: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine

Reaction:

A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one, phosphorus oxychloride, and diisopropylethylamine is heated to produce 3,6-dichloro-4,5-dimethylpyridazine.[3]

Experimental Protocol:

-

Combine 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (18 mmol), phosphorus oxychloride (8 ml), and diisopropylethylamine (4 ml) in a suitable reaction vessel.[3]

-

Heat the mixture with stirring.[3]

-

Upon reaction completion, the mixture is worked up by carefully quenching with an aqueous solution of ammonium hydroxide until the suspension becomes alkaline, leading to the precipitation of the product.[3]

-

The crude product is collected by filtration.[3]

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol to yield 3,6-dichloro-4,5-dimethylpyridazine as a white crystalline solid.[3]

Step 2: Amination of 3,6-Dichloro-4,5-dimethylpyridazine

Reaction:

The selective amination of 3,6-dichloro-4,5-dimethylpyridazine with ammonia yields this compound. This reaction is analogous to the synthesis of similar aminopyridazines from their dichloro precursors.[4][5]

Experimental Protocol:

-

In a sealed pressure vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine in a suitable solvent such as ethanol or DMF.[4][5]

-

Add a solution of ammonia in water (ammonia water) or an organic solvent. The molar ratio of ammonia to the dichloropyridazine is typically in the range of 1.5 to 7.5 equivalents.[5]

-

Seal the vessel and heat the reaction mixture to a temperature between 100-150°C for several hours (e.g., 7-12 hours).[4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or silica gel column chromatography to afford pure this compound.[4][5]

Biological Activity: Inhibition of the NLRP3 Inflammasome

Recent studies have highlighted the potential of pyridazine derivatives as potent inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome.[6][7][8] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[6][8]

Derivatives of the this compound scaffold have been investigated for their ability to inhibit NLRP3 inflammasome activation. These compounds have demonstrated significant inhibitory effects on the release of the pro-inflammatory cytokine IL-1β in various cell-based assays.[6][7]

Quantitative Biological Data

The following table summarizes the inhibitory activity of a representative pyridazine-based NLRP3 inhibitor ("P33") from a recent study, showcasing the high potency of this class of compounds.

| Compound | Cell Line | Assay | IC₅₀ (nM) |

| P33 | THP-1 | Nigericin-induced IL-1β release | 2.7[6][7] |

| P33 | BMDMs | Nigericin-induced IL-1β release | 15.3[6][7] |

| P33 | PBMCs | Nigericin-induced IL-1β release | 2.9[6][7] |

BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells

Signaling Pathway

The NLRP3 inflammasome activation is a multi-step process that can be targeted by small molecule inhibitors. The pyridazine derivatives, including those derived from this compound, are believed to directly bind to the NLRP3 protein, thereby inhibiting its activation and the subsequent downstream signaling cascade.[6][7]

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of pyridazine derivatives.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of this compound derivatives as NLRP3 inflammasome inhibitors is depicted below.

Caption: General workflow for the synthesis and biological evaluation of pyridazine derivatives.

Conclusion

This compound serves as a valuable building block in the synthesis of novel pyridazine derivatives with significant therapeutic potential. The demonstrated high potency of its derivatives as NLRP3 inflammasome inhibitors opens new avenues for the development of treatments for a wide range of inflammatory diseases. The synthetic protocols and biological data presented in this guide offer a solid foundation for researchers and drug development professionals working in this promising area of medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. 76593-36-7|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]

- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 6. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Molecular Weight of 6-Chloro-4,5-dimethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the chemical compound 6-Chloro-4,5-dimethylpyridazin-3-amine.

The molecular formula for this compound is C₆H₈ClN₃.[1][2] The molecular weight is a critical parameter in experimental and theoretical research, influencing everything from reaction stoichiometry to the interpretation of analytical data.

Data Presentation: Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecule. The atomic weights used in this calculation are the standard atomic weights for each element.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | 157.604 |

Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is 157.60 g/mol .[1][2]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a fundamental calculation based on its established molecular formula and the standard atomic weights of its elements. As such, detailed experimental protocols for its determination are not applicable in this context. The value is a theoretical calculation derived from foundational chemical principles.

Similarly, signaling pathways and experimental workflows are not relevant to the calculation of a chemical's molecular weight. Therefore, no diagrams are provided as they would not be appropriate for this topic.

References

6-Chloro-4,5-dimethylpyridazin-3-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-4,5-dimethylpyridazin-3-amine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and logical relationships.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₆H₈ClN₃.[1] It belongs to the pyridazine class of compounds, which are known for their diverse biological activities.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 76593-36-7 | [1][5] |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Melting Point | 200-203°C | Chemsrc |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Note: Some physical properties, such as boiling point and solubility, have limited experimentally determined data available in public literature. The appearance is inferred from observations of similar chemical compounds.

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in chemical literature. Two primary synthetic routes have been identified, starting from either 3,6-dichloro-4,5-dimethylpyridazine or 3-chloro-6-hydrazino-4,5-dimethyl-pyridazine.

Synthesis from 3,6-dichloro-4,5-dimethylpyridazine

A common method for the synthesis of aminopyridazines involves the nucleophilic substitution of a chloro group with an amine. While the specific experimental details for the dimethyl derivative are not fully detailed in the readily available literature, a general procedure can be outlined based on analogous reactions.

Experimental Workflow: Synthesis from Dichloro Precursor

Caption: A generalized workflow for the synthesis of this compound.

Synthesis from 3-chloro-6-hydrazino-4,5-dimethyl-pyridazine

Another reported synthetic pathway involves the use of a hydrazino-pyridazine precursor. This method would likely involve a reductive step to convert the hydrazino group to an amino group.

Logical Relationship: Precursor to Product

Caption: The synthetic relationship between the hydrazino precursor and the final amine product.

Spectroscopic Data

While specific, experimentally obtained spectra for this compound are not widely published, data for analogous compounds are available and can provide an indication of the expected spectral characteristics. Researchers are advised to obtain their own analytical data for confirmation.

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups and the amine protons. The chemical shifts would be influenced by the aromatic pyridazine ring and the electron-withdrawing chlorine atom. |

| ¹³C NMR | Resonances for the four aromatic carbons of the pyridazine ring and the two methyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl groups, C=N and C=C stretching of the aromatic ring, and a C-Cl stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (157.60 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom. |

Biological Activity and Potential Signaling Pathways

The biological activities of this compound have not been extensively reported in the public domain. However, the pyridazine scaffold is a well-known pharmacophore present in a wide range of biologically active molecules.

Derivatives of pyridazine have been reported to exhibit a variety of pharmacological activities, including:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Antiviral

Given the prevalence of pyridazine-containing compounds as kinase inhibitors, it is plausible that derivatives of this compound could potentially interact with various signaling pathways implicated in diseases such as cancer and inflammation.

Hypothetical Signaling Pathway Involvement

Caption: A hypothetical kinase signaling pathway that could be a target for pyridazine derivatives.

This diagram illustrates a generalized receptor tyrosine kinase pathway. Many pyridazine-based compounds are known to act as inhibitors of various kinases within such pathways, thereby modulating downstream cellular processes like gene expression, which can be relevant in the context of cancer or inflammatory diseases. Further research is required to determine if this compound or its derivatives exhibit such activity.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While some of its core physical and chemical properties are documented, a significant amount of experimental data, particularly regarding its biological activity and detailed analytical characterization, remains to be published. The synthetic routes identified provide a solid foundation for its preparation, enabling further research into its potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this and related pyridazine derivatives.

References

Technical Guide: Physicochemical Properties and Solubility Determination of 6-Chloro-4,5-dimethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic amine that holds potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a substituted pyridazine core, makes it a valuable scaffold for the development of bioactive molecules. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is paramount for its effective utilization in drug discovery and development processes, including reaction optimization, purification, formulation, and biological screening.

This technical guide provides a summary of the available data and methodologies for characterizing this compound, with a focus on its solubility. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines a standardized experimental protocol for its determination.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 76593-36-7 | [1][2] |

| Molecular Formula | C6H8ClN3 | [3] |

| Molecular Weight | 157.60 g/mol | [3] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 137 °C | [5] |

| pKa | 4.49 ± 0.10 (Predicted) | [4][5] |

Solubility Data

Table 1: Solubility Data of the Analog 6-Chloropyridazin-3-amine in Various Solvents [6]

| Solvent | Temperature Range (K) |

| Methanol | 298.15 to 343.55 |

| Ethanol | 298.15 to 343.55 |

| n-Butanol | 298.15 to 343.55 |

| N,N-Dimethylformamide | 298.15 to 343.55 |

| Acetone | 298.15 to 343.55 |

| Cyclohexanone | 298.15 to 343.55 |

| Ethyl acetate | 298.15 to 343.55 |

| Toluene | 298.15 to 343.55 |

Note: This data is for the analog 6-Chloropyridazin-3-amine and should be used as a reference for guiding solvent selection for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound based on the widely used isothermal shake-flask method.[7]

1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Thermostatically controlled shaker

-

Vials with screw caps

-

Analytical balance

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for chromatographic/spectroscopic method)

2. Procedure

a. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Securely cap the vials to prevent solvent evaporation.[7]

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[7]

b. Sample Collection and Preparation

-

After equilibration, cease agitation and allow the solid to settle.[7]

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.[7]

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.[7]

-

Record the weight of the filtered solution.[7]

c. Quantification of Solute

Two common methods for quantification are the gravimetric method and the chromatographic/spectroscopic method.

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.[7]

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight provides the mass of the dissolved this compound.[7]

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.[7]

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.[7]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.[7]

-

Analyze the diluted sample and determine the concentration using the calibration curve.

-

3. Calculation of Solubility

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. The calculation will depend on the quantification method used.

Diagrams

References

- 1. This compound | CAS#:76593-36-7 | Chemsrc [chemsrc.com]

- 2. rndmate.com [rndmate.com]

- 3. 3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 6-Chloro-4,5-dimethylpyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the compound 6-Chloro-4,5-dimethylpyridazin-3-amine. Due to the limited availability of public experimental spectroscopic data for this specific molecule, this guide presents predicted and expected data to serve as a reference for researchers. The information is intended to aid in the identification, characterization, and synthesis of this compound for applications in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ (at C4) |

| ~2.1 - 2.3 | Singlet | 3H | -CH₃ (at C5) |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

Note: Predicted data is generated based on computational models and may differ from experimental values. The broadness of the amine proton signal can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~158 - 162 | C3 |

| ~150 - 154 | C6 |

| ~130 - 134 | C4 |

| ~128 - 132 | C5 |

| ~12 - 15 | -CH₃ (at C4) |

| ~11 - 14 | -CH₃ (at C5) |

Note: Predicted data provides an estimation of the chemical shifts.

Table 3: Expected Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretch (amine) |

| 2900 - 3000 | C-H stretch (methyl) |

| 1600 - 1650 | N-H bend (amine) |

| 1550 - 1600 | C=N stretch (pyridazine ring) |

| 1400 - 1450 | C-H bend (methyl) |

| 1000 - 1200 | C-Cl stretch |

Note: These are expected characteristic absorption bands based on the functional groups present in the molecule.

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 157.04 | [M]⁺ (based on C₆H₈³⁵ClN₃) |

| 159.04 | [M+2]⁺ (isotope peak for ³⁷Cl) |

Note: The molecular ion peak and its isotopic pattern are key identifiers in mass spectrometry.

Experimental Protocols

This section outlines a plausible synthetic route for this compound, adapted from general procedures for the synthesis of substituted pyridazines.

Synthesis of this compound

The synthesis can be envisioned as a nucleophilic aromatic substitution reaction on a suitable precursor, 3,6-dichloro-4,5-dimethylpyridazine, with an ammonia source.

Step 1: Synthesis of 3,6-dichloro-4,5-dimethylpyridazine

This precursor can be synthesized from the reaction of 3,4-dimethyl-1,2-dione with hydrazine to form 4,5-dimethylpyridazine, followed by chlorination.

Step 2: Amination of 3,6-dichloro-4,5-dimethylpyridazine

-

Materials:

-

3,6-dichloro-4,5-dimethylpyridazine

-

Ammonia (e.g., 7N solution in methanol or aqueous ammonia)

-

A suitable solvent (e.g., methanol, ethanol, or DMF)[1]

-

Pressure vessel or sealed tube

-

-

Procedure:

-

In a pressure vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine (1 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Add a solution of ammonia (a molar excess, typically 3-10 equivalents) to the reaction mixture.

-

Seal the vessel securely and heat the reaction mixture to a temperature between 100-150 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, allow the vessel to cool to room temperature and carefully vent any excess pressure.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.[1]

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

The Biological Frontier of Pyridazin-3-amines: A Technical Guide to Their Therapeutic Potential

For Immediate Release

Substituted pyridazin-3-amines have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of their potential, tailored for researchers, scientists, and drug development professionals. Herein, we consolidate quantitative biological data, detail key experimental protocols, and visualize critical signaling pathways to provide a comprehensive resource for advancing research in this promising area.

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile backbone for chemical modification. The introduction of a 3-amino substituent, in particular, has unlocked a diverse array of pharmacological properties, including potent anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory effects. This guide will systematically unpack these activities, presenting the data and methodologies necessary to inform future drug discovery efforts.

Quantitative Biological Data

The biological efficacy of substituted pyridazin-3-amines and their close structural analogs, pyridazinones, has been extensively documented. The following tables summarize the quantitative data from various studies, offering a comparative look at the potency of these compounds across different biological targets and assays.

Table 1: Anticancer and Kinase Inhibitory Activity

Substituted pyridazin-3-amines have shown significant promise as anticancer agents, often through the inhibition of key kinases involved in cell proliferation and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase 3 (GSK-3) are among the most notable targets.

| Compound/Derivative Class | Target | Assay | IC50 (µM) | Cell Line(s) | Reference(s) |

| Pyridazinoquinazoline Derivatives | VEGFR-2 | Enzyme Inhibition | 0.0037 - 0.0118 | - | [1][2] |

| Pyridazin-3-one Derivatives | VEGFR-2 | Enzyme Inhibition | 0.008 - 0.53 | - | [3] |

| Pyridazine-based hybrids | VEGFR-2 | Kinase Assay | 6.14 | - | [4] |

| Pyridazinone Derivatives | MCF-7 (Breast) | MTT Assay | 16.50 - 18.36 | MCF-7 | [3] |

| Pyridazinone Derivatives | HCT-116 (Colon) | MTT Assay | 1.14 - 9.77 | HCT-116 | [3] |

| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones | Various | SRB Assay | < 0.1 - < 1.0 | NCI-60 Panel | [5] |

| 3,6-Disubstituted Pyridazines | JNK1 | Kinase Assay | 17.8 (GI50) | HOP-92 (NSCLC) | [5] |

| Pyridazin-3-amine Analogs | Various Kinases | Kinase Assays | Varies | - | [6] |

| Cdk2-IN-23 | Cdk2/Cyclin E | Biochemical Assay | 0.015 | - | [7] |

Table 2: Antimicrobial Activity

The pyridazine scaffold has also been exploited for the development of novel antimicrobial agents. The data below presents the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyridazinone Derivatives | Staphylococcus aureus | 64 - 128 | [8] |

| Pyridazinone Derivatives | Enterococcus faecalis | ~128 | [8] |

| Pyridazine Derivatives | Various Pathogens | Not specified | [9] |

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 6 - 42 (µM) | [10] |

| Pyridazinone Derivatives | S. pyogen, E. coli | Not specified (Excellent Activity) | [11] |

| Pyridazinone Derivatives | A. niger, C. albicans | Not specified (Good Activity) | [11] |

Table 3: Anti-inflammatory Activity

Pyridazinone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

| Compound/Derivative Class | Target/Assay | IC50 (µM) | Reference(s) |

| Pyridazinone Derivatives | COX-2 | 0.356 - 0.519 | [12] |

| Pyridazinone Derivatives | COX-2 | 0.77 - 1.89 | [13] |

| Pyridazinone Derivatives | PDE4B | 0.251 | [14] |

| LPS-induced NF-κB inhibition | THP1-Blue cells | Varies | [15] |

Signaling Pathways and Mechanisms of Action

To exert their biological effects, substituted pyridazin-3-amines modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, rendered in DOT language, illustrate the points of intervention for these compounds.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[16][17][18] Several pyridazine derivatives have been designed to inhibit this receptor tyrosine kinase, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Caption: VEGFR-2 signaling cascade and its inhibition by substituted pyridazin-3-amines.

GSK-3 Signaling Pathway

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[19][20][21][22][23][24][25] Its dysregulation is implicated in diseases like cancer and neurodegenerative disorders. Pyridazine derivatives have been identified as inhibitors of GSK-3, thereby modulating its downstream effects.

Caption: Regulation of GSK-3 activity and its inhibition by pyridazin-3-amine derivatives.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, is a master regulator of the G1/S phase transition of the cell cycle.[7][26][27][28][29][30][31][32][33] Inhibition of CDK2 by pyridazine-based compounds can lead to cell cycle arrest and is a promising strategy for cancer therapy.

Caption: The role of CDK2 in cell cycle progression and its inhibition by pyridazin-3-amines.

Experimental Protocols

The following section details standardized protocols for key in vitro assays used to evaluate the biological activity of substituted pyridazin-3-amines.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as VEGFR-2, GSK-3, or CDK2.[6][19][26]

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, GSK-3β, CDK2/Cyclin E1)

-

Kinase-specific substrate (e.g., synthetic peptide, Histone H1)

-

Adenosine Triphosphate (ATP)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

Test compounds (substituted pyridazin-3-amines) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, opaque plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound. The final DMSO concentration should be kept constant (e.g., ≤1%).

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) control.

-

Add 2 µL of the enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be within the linear range of the reaction.

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay (MTT-based)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

Cancer cell line(s) of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (substituted pyridazin-3-amines) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (substituted pyridazin-3-amines) dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

Growth control (no compound) and sterility control (no inoculum) wells

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control wells.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

-

Controls: Ensure that the growth control shows turbidity, the sterility control remains clear, and the positive control antibiotic/antifungal shows inhibition at its expected MIC.

Conclusion

Substituted pyridazin-3-amines represent a highly versatile and promising class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in inhibiting cancer cell growth, modulating key kinase signaling pathways, and combating microbial infections highlights the broad applicability of this chemical scaffold. This technical guide provides a foundational resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support and inspire further research and development in this exciting field. The continued exploration of the structure-activity relationships of substituted pyridazin-3-amines is poised to yield novel and effective therapeutic agents for a range of challenging diseases.

References

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. promega.com [promega.com]

- 27. benchchem.com [benchchem.com]

- 28. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 29. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit [discoverx.com]

- 30. reactionbiology.com [reactionbiology.com]

- 31. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 33. Cdk | PPTX [slideshare.net]

An In-Depth Technical Guide to 6-Chloro-4,5-dimethylpyridazin-3-amine as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the research chemical 6-Chloro-4,5-dimethylpyridazin-3-amine. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides a framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of analogous pyridazine derivatives. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted pyridazine, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a chlorine atom, an amine group, and two methyl groups on the pyridazine ring offers multiple points for further chemical modification, making it an attractive scaffold for medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 76593-36-7 | PubChem[1] |

| Molecular Formula | C₆H₈ClN₃ | PubChem[1] |

| Molecular Weight | 157.60 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C(=NN=C1N)Cl)C | PubChem[1] |

| InChI Key | NYQKWJMDQIXMEE-UHFFFAOYSA-N | PubChem[1] |

| Melting Point | 200-203°C | Chemsrc[2] |

| Appearance | Off-white to light brown solid (Predicted) | ChemicalBook[3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | BLD Pharm[4] |

Synthesis and Reactivity

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Amination of Dichloropyridazines

The following is a general protocol adapted from the synthesis of similar 3-amino-6-chloropyridazines and would require optimization for the specific synthesis of this compound.[3][5][6][7]

Materials:

-

3,6-dichloro-4,5-dimethylpyridazine (starting material)

-

Ammonia (aqueous or in a suitable solvent like ethanol)

-

Solvent (e.g., ethanol, DMF, or methylene dichloride)

-

Sealed reaction vessel

Procedure:

-

Dissolve 3,6-dichloro-4,5-dimethylpyridazine in a suitable solvent within a sealed reaction vessel.

-

Add a molar excess of ammonia to the solution.

-

Heat the reaction mixture to a temperature between 100-180°C.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Reactivity and Further Functionalization

The chlorine atom at the 6-position of this compound is a versatile handle for further chemical modifications. Common reactions include:

-

Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: To introduce a variety of primary or secondary amines.

These reactions allow for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activity

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[8][9][10] While no specific biological data for this compound has been reported, based on analogous compounds, it may possess one or more of the following activities:

-

Anti-inflammatory: Many pyridazinone derivatives are known to be potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[8][9][11]

-

Antimicrobial: Substituted pyridazines have shown activity against various bacterial and fungal strains.

-

Anticancer: The pyridazine nucleus is found in several compounds with cytotoxic effects against various cancer cell lines.

-

Kinase Inhibition: The pyridazine scaffold is present in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

A hypothetical signaling pathway that could be targeted by a derivative of this compound is the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a pyridazine derivative.

Proposed Experimental Protocols for Biological Evaluation

The following are general protocols for assessing the potential biological activities of this compound. These protocols would need to be optimized for the specific experimental context.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium and add to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: General workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

This compound stock solution

-

Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth.

In Vitro Kinase Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Kinase buffer

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound stock solution

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.

-

Add various concentrations of the test compound or vehicle control.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction at a specific temperature for a defined time.

-

Stop the reaction and spot the reaction mixture onto a phosphocellulose paper.

-

Wash the paper to remove unincorporated radiolabeled ATP.

-

Quantify the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Safety and Handling

Based on the GHS hazard statements for this compound, the following precautions should be taken:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a research chemical with potential applications in drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases. While specific data on its synthesis and biological activity are currently limited, this guide provides a framework for its investigation based on the well-established chemistry and pharmacology of the pyridazine scaffold. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

Disclaimer: This document is intended for informational purposes for research professionals and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained personnel in accordance with all applicable safety guidelines and regulations.

References

- 1. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. apec.org [apec.org]

- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine from Dichloropyridazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described is the regioselective amination of a 3,6-dichloro-4,5-dimethylpyridazine precursor. This transformation is a key step in the elaboration of the pyridazine core, enabling the introduction of a crucial amino group for further functionalization in the development of novel therapeutic agents.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The presence of a chlorine atom, an amino group, and two methyl groups on the pyridazine ring offers multiple points for chemical modification, making it a versatile scaffold in drug design.

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable dichloropyridazine starting material. The regioselectivity of this amination is a critical aspect of the synthesis, and reaction conditions can be optimized to favor the formation of the desired 3-amino-6-chloro isomer.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amination of dichloropyridazines, based on analogous transformations. These data provide a comparative overview to guide the optimization of the synthesis of this compound.

| Entry | Dichloropyridazine Substrate | Amine Source | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3,6-dichloro-4-methylpyridazine | Liquid Ammonia | Ethanol | 120 | 12 | 87 (isomer mixture) | [Acta Chem. Scand. 15:1660-1666 (1961)][1] |

| 2 | 3,6-dichloropyridazine | Aqueous Ammonia | DMF | 100 | 9 | 90.63 | [CN104844523A][2] |

| 3 | 3,6-dichloropyridazine | Aqueous Ammonia | Dichloromethane | 100 | 9 | 82.60 | [CN104844523A][2] |

| 4 | 3,6-dichloropyridazine | Aqueous Ammonia | DMF | 130 | 7 | 95.70 | [CN104844523A][2] |

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor 3,6-dichloro-4,5-dimethylpyridazine and its subsequent amination to yield this compound.

Protocol 1: Synthesis of 3,6-dichloro-4,5-dimethylpyridazine

This protocol is based on the general method for the chlorination of pyridazine-3,6-diols.

Materials:

-

4,5-dimethylpyridazine-3,6-diol

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4,5-dimethylpyridazine-3,6-diol (1.0 eq).

-

Carefully add phosphorus oxychloride (5.0 eq) to the flask at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

-